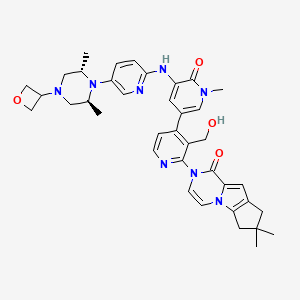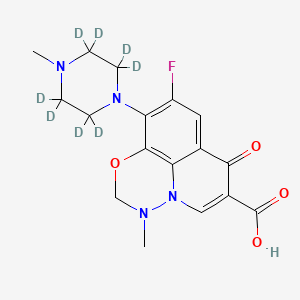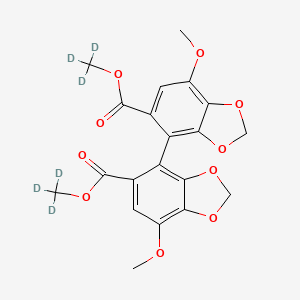
Bifendate-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifendate-d6 is a deuterated derivative of bifendate, a biologically active molecule belonging to the dimethyl [1,10-biphenyl]-2,20-dicarboxylate family. Bifendate has been widely used in Chinese medicine for the treatment of chronic hepatitis due to its low cost and minimal side effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of bifendate.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bifendate-d6 involves the incorporation of deuterium atoms into the bifendate molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure the incorporation of deuterium atoms at the desired positions .
化学反応の分析
Types of Reactions: Bifendate-d6 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional group being replaced.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acid derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Bifendate-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in liver diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The mechanism of action of Bifendate-d6 involves its interaction with various molecular targets and pathways. This compound exerts its effects by preventing the translocation of nuclear factor kappa B to the nucleus, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This anti-inflammatory action helps in curbing the progression of liver inflammation and subsequent tissue damage .
類似化合物との比較
Bifendate: The non-deuterated form of Bifendate-d6, used clinically for the treatment of chronic hepatitis.
Schisandrin C: A related compound with similar therapeutic effects.
Dimethyl [1,10-biphenyl]-2,20-dicarboxylate derivatives: Various derivatives with different biological activities.
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic pathways. This makes it a valuable tool in scientific research and drug development .
特性
分子式 |
C20H18O10 |
|---|---|
分子量 |
424.4 g/mol |
IUPAC名 |
trideuteriomethyl 7-methoxy-4-[7-methoxy-5-(trideuteriomethoxycarbonyl)-1,3-benzodioxol-4-yl]-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C20H18O10/c1-23-11-5-9(19(21)25-3)13(17-15(11)27-7-29-17)14-10(20(22)26-4)6-12(24-2)16-18(14)30-8-28-16/h5-6H,7-8H2,1-4H3/i3D3,4D3 |
InChIキー |
JMZOMFYRADAWOG-LIJFRPJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C1=CC(=C2C(=C1C3=C4C(=C(C=C3C(=O)OC([2H])([2H])[2H])OC)OCO4)OCO2)OC |
正規SMILES |
COC1=C2C(=C(C(=C1)C(=O)OC)C3=C4C(=C(C=C3C(=O)OC)OC)OCO4)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


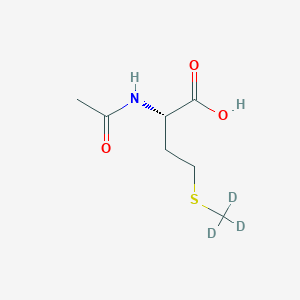
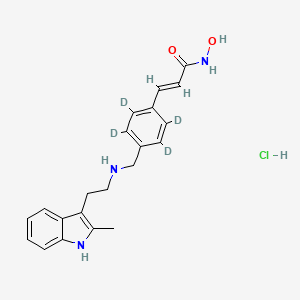
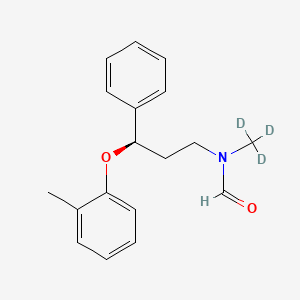
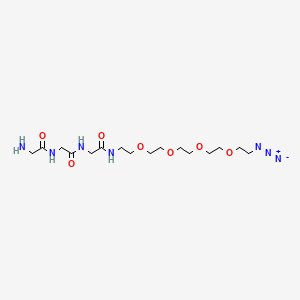
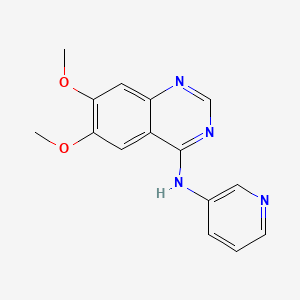
![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
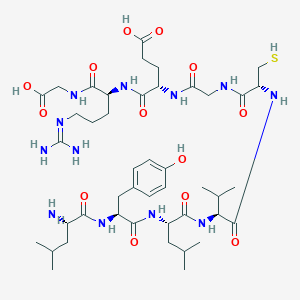
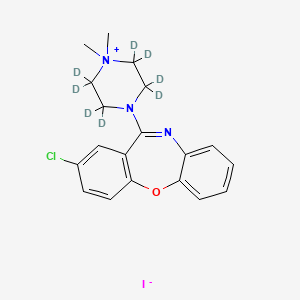
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
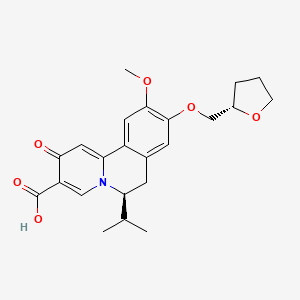
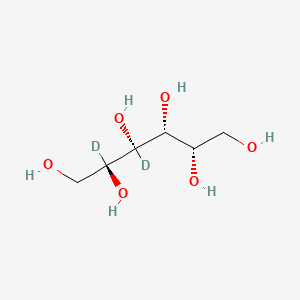
octadec-9-enamide](/img/structure/B12412110.png)
